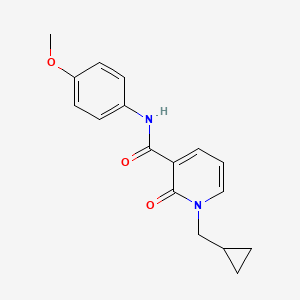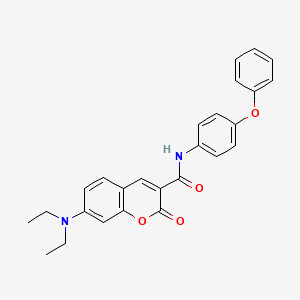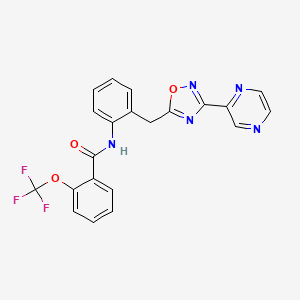
1-(cyclopropylmethyl)-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylmethyl)-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a cyclopropylmethyl group, a methoxyphenyl group, and an oxopyridine moiety
Preparation Methods
The synthesis of 1-(cyclopropylmethyl)-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyaniline with cyclopropylmethyl bromide to form N-(4-methoxyphenyl)cyclopropylmethylamine. This intermediate is then reacted with 2-oxopyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine to yield the desired compound.
Reaction Conditions:
Step 1: 4-methoxyaniline + cyclopropylmethyl bromide → N-(4-methoxyphenyl)cyclopropylmethylamine
Step 2: N-(4-methoxyphenyl)cyclopropylmethylamine + 2-oxopyridine-3-carboxylic acid chloride → this compound
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(Cyclopropylmethyl)-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. For example, treatment with hydrobromic acid can replace the methoxy group with a bromine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acetone, room temperature.
Reduction: Lithium aluminum hydride in ether, reflux.
Substitution: Hydrobromic acid in acetic acid, reflux.
Major Products:
- Oxidized derivatives
- Reduced derivatives
- Substituted derivatives (e.g., brominated compound)
Scientific Research Applications
1-(Cyclopropylmethyl)-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethyl)-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
1-(Cyclopropylmethyl)-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide can be compared with similar compounds such as:
1-(Cyclopropylmethyl)-N-phenyl-2-oxopyridine-3-carboxamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
1-(Cyclopropylmethyl)-N-(4-chlorophenyl)-2-oxopyridine-3-carboxamide: Contains a chlorine atom instead of a methoxy group, potentially altering its properties.
1-(Cyclopropylmethyl)-N-(4-hydroxyphenyl)-2-oxopyridine-3-carboxamide: Has a hydroxy group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-22-14-8-6-13(7-9-14)18-16(20)15-3-2-10-19(17(15)21)11-12-4-5-12/h2-3,6-10,12H,4-5,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGAVWOVXNBBPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2687500.png)
![tert-Butyl 4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate](/img/structure/B2687502.png)
![(1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2687503.png)


![6-acetyl-2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2687508.png)

![1-[(4-fluorophenyl)methyl]-3-(1-methyl-5-oxopyrrolidin-3-yl)urea](/img/structure/B2687511.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2687512.png)

![(2Z)-2-(3-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(4-fluorophenyl)ethanamide](/img/structure/B2687514.png)
![1-butyl-4-{1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2687517.png)
![N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2687522.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide](/img/structure/B2687523.png)
